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Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found
across a wide variety of solid tumors in both adult and pediatric populations. These genetic
alterations lead to the expression of chimeric Tropomyosin Receptor Kinase (TRK) fusion
proteins (TRKA, TRKB, and TRKC), which are constitutively active and drive tumor cell
proliferation and survival.[1][2] Entrectinib (Rozlytrek) is a potent, orally available, and central
nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that targets TRKA/B/C, as well as
ROS1 and ALK kinases.[3][4][5] Its development and approval represent a significant
advancement in precision oncology, offering a tumor-agnostic treatment approach based on a
specific genomic biomarker rather than the tumor's histological origin. This guide provides an
in-depth technical overview of Entrectinib's role in the management of TRK fusion-positive solid
tumors for researchers, scientists, and drug development professionals.

Mechanism of Action

NTRK gene fusions result in the ligand-independent dimerization and constitutive activation of
TRK receptor tyrosine kinases. This perpetual activation triggers downstream signaling
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cascades crucial for cell growth and survival, primarily the Mitogen-Activated Protein Kinase
(MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK
kinase domain. This action blocks the phosphorylation and activation of the TRK fusion protein,
thereby inhibiting downstream signaling. The suppression of these pathways leads to the
inhibition of cancer cell proliferation and the induction of apoptosis. A key feature of Entrectinib
IS its ability to cross the blood-brain barrier, enabling it to exert its therapeutic effects on primary
CNS tumors and brain metastases.
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Caption: TRK fusion signaling and Entrectinib's mechanism of inhibition.
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Clinical Efficacy in Adult Patients

The primary evidence for Entrectinib's efficacy in adults with TRK fusion-positive solid tumors
comes from an integrated analysis of three Phase I/l clinical trials: ALKA-372-001, STARTRK-
1, and STARTRK-2. These studies enrolled patients with a variety of tumor types harboring
NTRK1, NTRK2, or NTRK3 gene fusions.

An updated integrated analysis with a median follow-up of 25.8 months demonstrated robust
and durable responses. The efficacy-evaluable population included 121 adult patients with 14
different tumor types.

Table 1: Efficacy of Entrectinib in TRK Fusion-Positive Solid Tumors (Adults)

. 95% Confidence o
Endpoint Result (N=121) Citation
Interval (ClI)

Objective Response
Rate (ORR)

61.2% -

Complete Response

15.7% (n=19)
(CR)

Partial Response (PR)  45.5% (n=55)

Median Duration of
20.0 months 13.0-38.2
Response (DoR)

| Median Progression-Free Survival (PFS) | 13.8 months | 10.1-19.9 | |

Data from an integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials
with a clinical cutoff date of August 31, 2020.

Intracranial Activity

Entrectinib’s ability to penetrate the CNS is a critical attribute, as many solid tumors can
metastasize to the brain. In a subset of patients from the integrated analysis with measurable
CNS disease at baseline, Entrectinib demonstrated significant intracranial efficacy.

Table 2: Intracranial Efficacy in Patients with Baseline CNS Metastases (Adults)
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. 95% Confidence o
Endpoint Result (N=11) Citation
Interval (ClI)

Intracranial ORR 63.6% 30.8-89.1

| Median Intracranial DoR | 22.1 months | 7.4—Not Estimable | |

Data based on Blinded Independent Central Review (BICR) from the integrated analysis.

Efficacy in the Pediatric Population

The STARTRK-NG trial, a Phase 1/2 study, evaluated the safety and efficacy of Entrectinib in
children and adolescents with solid tumors, including those with NTRK fusions. The FDA's
expanded approval for pediatric patients as young as one month was based on data from the
STARTRK-NG and TAPISTRY trials.

Table 3: Efficacy of Entrectinib in Pediatric Patients with Fusion-Positive Tumors

. 95% Confidence o
Endpoint Result (N=26*) Citation
Interval (Cl)

Objective Response
Rate (ORR)

57.7% 36.9-76.7

Median Duration of
Not Reached
Response (DoR)

| Median Duration of Treatment | 10.6 months | - | |

*Response-evaluable population with NTRK1/2/3 or ROS1 fusion-positive tumors from the
STARTRK-NG trial. The most common diagnoses in the pediatric approval cohort were primary
CNS tumors and infantile fibrosarcoma.

Safety and Tolerability

Across clinical trials, Entrectinib has demonstrated a manageable safety profile. Most
treatment-related adverse events (TRAES) were Grade 1 or 2 and were often reversible with
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dose modifications. Discontinuation due to TRAEsS is relatively uncommon.

Table 4: Most Common Treatment-Related Adverse Events (TRAES) in Adults (Any Grade)

Adverse Event

Frequency in NTRK-fp
Population (N=68)

Citation

Dysgeusia 44%
Dizziness 38%
Constipation 35%
Fatigue 31%
Weight increased 29%
Diarrhea 28%
Nausea 26%
Paresthesia 25%
Anemia 24%

| Cognitive impairment | 22% | |

Data from the safety-evaluable population of the integrated analysis (cutoff May 31, 2018). The

most common Grade 3 or 4 TRAEs were increased weight (10%) and anemia (12%). In the

pediatric population, the most common TRAEs included weight gain (48.8%) and bone

fractures (20.9%).

Dosage and Administration

The recommended dosage of Entrectinib varies between adult and pediatric populations, with

pediatric dosing based on body surface area (BSA).

Table 5: Recommended Dosing for Entrectinib in TRK Fusion-Positive Tumors
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Population

Adults

Recommended Dose Citation

600 mg orally once daily

Pediatrics (>6 months)

Based on Body Surface Area

(BSA):
>1.51 m2 600 mg once daily
1.11-1.5m? 400 mg once daily
0.81-1.1 m2 300 mg once daily
0.51-0.8 m2 200 mg once daily

| Pediatrics (1 to <6 months) | 250 mg/m2 orally once daily | |

Treatment should continue until disease progression or unacceptable toxicity. Dose

adjustments are required for certain adverse reactions and for co-administration with moderate

or strong CYP3A4 inhibitors.

Mechanisms of Acquired Resistance

As with other targeted therapies, patients treated with Entrectinib can develop resistance.

Mechanisms of resistance are broadly categorized as "on-target” (within the NTRK gene) or

"off-target” (activation of bypass signaling pathways).

o On-Target Resistance: This is the most common form of resistance and typically involves the

acquisition of secondary mutations in the TRK kinase domain. These mutations can interfere

with drug binding. The most frequently observed mutations occur in the solvent front (e.g.,
NTRK1 G595R, NTRK3 G623R) and the gatekeeper region (e.g., NTRK1 F589L).

o Off-Target Resistance: This involves the activation of alternative signaling pathways that

bypass the need for TRK signaling. Examples include the acquisition of mutations in genes
like BRAF (V600E) or KRAS, or the amplification of MET.
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Caption: Overview of on-target and off-target resistance mechanisms.

Experimental Protocols: Detection of NTRK Gene
Fusions

Accurate and reliable detection of NTRK gene fusions is essential for identifying patients who
may benefit from Entrectinib. Several methodologies are employed, each with distinct
advantages and limitations. In clinical trials for Entrectinib, NTRK fusions were primarily
detected using Next-Generation Sequencing (NGS) or other nucleic acid-based tests.

Next-Generation Sequencing (NGS)

o Methodology: NGS is a high-throughput technology that can sequence large portions of the
genome or transcriptome in parallel. It can be DNA-based or RNA-based.
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o RNA-based NGS is the preferred method as it directly sequences the expressed
transcripts, confirming the fusion is in-frame and transcribed, while avoiding the large
intronic regions of NTRK genes.

o DNA-based NGS using hybrid-capture methods can also identify fusions, including those
with novel partners, but may be challenged by large introns.

» Advantages: High sensitivity and specificity; can detect known and novel fusion partners;
allows for multiplexing to test for many genomic alterations simultaneously.

o Limitations: Can have a longer turnaround time and requires bioinformatics expertise.

Immunohistochemistry (IHC)

» Methodology: IHC uses antibodies to detect the overexpression of TRK proteins in a tissue
sample. A pan-TRK antibody can detect TRKA, TRKB, and TRKC proteins.

» Advantages: Widely available, rapid turnaround time, and cost-effective, making it a good
screening tool.

o Limitations: Lacks specificity, as it detects both wild-type and fusion TRK proteins. A positive
IHC result should always be confirmed with a molecular test like NGS.

Fluorescence In Situ Hybridization (FISH)

o Methodology: FISH uses fluorescently labeled DNA probes that bind to specific parts of a
chromosome. Break-apart probes are designed to flank the NTRK gene. If a gene fusion
occurs, the probes will separate, resulting in a distinct signal pattern.

e Advantages: Can detect novel fusion partners if using a break-apart strategy.

» Limitations: Requires three separate assays to cover all three NTRK genes; can be labor-
intensive and interpretation may be challenging.

Reverse Transcription-Polymerase Chain Reaction (RT-
PCR)

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135475?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Methodology: RT-PCR detects specific, known fusion transcripts by amplifying a predefined
RNA sequence.

» Advantages: Highly sensitive and rapid.

» Limitations: Can only detect known fusion transcripts and will miss novel fusions.
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Caption: Recommended diagnostic workflow for detecting NTRK gene fusions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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